OX1 vs. OX2 Selectivity: ACT-335827 vs. Almorexant (Dual Antagonist) vs. EMPA (OX2-Selective Antagonist)
ACT-335827 demonstrates ~70-fold selectivity for OX1 (IC50 = 6 nM) over OX2 (IC50 = 417 nM), enabling OX1-specific pathway dissection . In contrast, Almorexant is a dual antagonist with IC50 values of 6.6 nM (OX1) and 3.4 nM (OX2), conferring only 2-fold selectivity and precluding OX1-specific interpretation . EMPA, an OX2-selective antagonist, exhibits IC50 values of 2.3 nM for OX2 and 1900 nM for OX1 (>800-fold OX2 selectivity) .
| Evidence Dimension | OX1/OX2 receptor subtype selectivity |
|---|---|
| Target Compound Data | ACT-335827: OX1 IC50 = 6 nM; OX2 IC50 = 417 nM; ~70-fold OX1-selective |
| Comparator Or Baseline | Almorexant: OX1 IC50 = 6.6 nM; OX2 IC50 = 3.4 nM (2-fold OX2-selective); EMPA: OX2 IC50 = 2.3 nM; OX1 IC50 = 1900 nM (>800-fold OX2-selective) |
| Quantified Difference | ACT-335827: ~70-fold OX1 selectivity; Almorexant: ~2-fold OX2 selectivity; EMPA: >800-fold OX2 selectivity |
| Conditions | Radioligand binding and/or functional calcium flux assays in CHO cells expressing human OX1 or OX2 receptors |
Why This Matters
Procurement of ACT-335827 is essential when OX1-specific pharmacological interrogation is required; dual antagonists (Almorexant) and OX2-selective probes (EMPA) confound data interpretation due to unintended OX2 engagement.
